molecular formula C14H23ClSi B3176098 6-Phenylhexyldimethylchlorosilane CAS No. 97451-53-1

6-Phenylhexyldimethylchlorosilane

Cat. No.: B3176098
CAS No.: 97451-53-1
M. Wt: 254.87 g/mol
InChI Key: YIKNKAIDGMTIMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylhexyldimethylchlorosilane involves the following steps :

    Preparation of Phenyl Hexyl Alcohol: Phenyl hexanol is mixed with sulfuric acid and sodium hydroxide to obtain phenyl hexyl alcohol.

    Reaction with Methylchlorosilane: Methylchlorosilane, such as chloromethyltrimethylsilane, is added to the reaction mixture.

    Purification: The product is then distilled, purified, and filtered to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Phenylhexyldimethylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

    Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: This reaction typically occurs in the presence of water or moisture.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with different functional groups.

    Hydrolysis: The major product is silanol.

Scientific Research Applications

6-Phenylhexyldimethylchlorosilane has a variety of applications in scientific research and industry :

    Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.

    Biology: Utilized in the modification of surfaces for biological assays.

    Medicine: Employed in the preparation of drug delivery systems.

    Industry: Used as a surfactant to improve wetting properties and interfacial activity, and in the preparation of coatings, inks, and adhesives.

Mechanism of Action

The mechanism of action of 6-Phenylhexyldimethylchlorosilane involves its reactivity with various nucleophiles and its ability to form stable organosilicon compounds. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .

Properties

IUPAC Name

chloro-dimethyl-(6-phenylhexyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNKAIDGMTIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700669
Record name Chloro(dimethyl)(6-phenylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97451-53-1
Record name Chloro(dimethyl)(6-phenylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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